1-Bromo-2-(cyclopentyloxy)benzene

Lipophilicity Drug Design Partitioning

1-Bromo-2-(cyclopentyloxy)benzene (CAS 494773-69-2) is a functionalized aryl bromide characterized by a cyclopentyloxy substituent at the ortho position relative to the bromine atom on a phenyl ring. This compound class serves as a versatile electrophilic building block, primarily designed to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient construction of complex molecular architectures.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 494773-69-2
Cat. No. B1288960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(cyclopentyloxy)benzene
CAS494773-69-2
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=CC=C2Br
InChIInChI=1S/C11H13BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
InChIKeyZDVBXRWKMPYOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(cyclopentyloxy)benzene (CAS 494773-69-2): A Versatile o-Cyclopentyloxy Aryl Bromide Scaffold for Cross-Coupling


1-Bromo-2-(cyclopentyloxy)benzene (CAS 494773-69-2) is a functionalized aryl bromide characterized by a cyclopentyloxy substituent at the ortho position relative to the bromine atom on a phenyl ring [1]. This compound class serves as a versatile electrophilic building block, primarily designed to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the efficient construction of complex molecular architectures . Its commercial availability as a research chemical with typical purities ranging from 95% to 98% underscores its utility as a key intermediate in organic synthesis, particularly where the unique steric and electronic profile of the cyclopentyloxy group is desired to modulate the properties of downstream products.

1 Electrophilic building block for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
2 Ortho-cyclopentyloxy group introduces steric and lipophilic profile for property modulation
3 Available as a research chemical for synthetic route development

Why 1-Bromo-2-(cyclopentyloxy)benzene Cannot Be Replaced by Simpler o-Alkoxy Analogs


Generic substitution with common linear alkoxy analogs like 1-bromo-2-methoxybenzene or 1-bromo-2-ethoxybenzene is problematic for procurement scientists because the sterically demanding cyclopentyloxy group in 1-bromo-2-(cyclopentyloxy)benzene fundamentally alters its physicochemical profile. Critically, the cyclic alkoxy substituent significantly increases the compound's lipophilicity, with a computed XLogP3 of 3.9 [1]. This is a marked difference from the more polar, smaller methoxy analog, and it directly impacts solubility and partitioning in both reaction media and biological environments [2]. The ortho-substitution pattern combined with the bulky cyclopentyl group introduces specific steric hindrance that can dictate the regioselectivity and efficiency of downstream cross-coupling reactions [3]. These quantifiable differences in molecular properties are not mere nuances but are decisive factors that control the success of a synthetic sequence or the properties of the final target molecule, rendering simple in-class substitution scientifically invalid without rigorous re-optimization.

! Linear o-alkoxy analogs have lower lipophilicity; partitioning and reaction media compatibility may shift.
! Ethoxy analog steric profile is smaller; ortho-cyclopentyloxy bulk may alter cross-coupling efficiency and selectivity.
! Smaller alkoxy analogs lack a defined TPSA polar handle; solubility in aqueous-organic mixtures may require re-optimization.

Quantitative Evidence of 1-Bromo-2-(cyclopentyloxy)benzene Differentiation for Scientific Procurement


Enhanced Lipophilicity (XLogP3) Compared to o-Methoxy Analog

The cyclopentyloxy substituent in 1-bromo-2-(cyclopentyloxy)benzene confers a significantly higher computed lipophilicity (XLogP3 = 3.9 [1]) compared to its smallest alkoxy analog, 1-bromo-2-methoxybenzene (XLogP3 ≈ 2.6 [2]). This increase of approximately 1.3 log units represents a roughly 20-fold higher theoretical partition coefficient, indicating a strong shift towards non-polar solubility and enhanced membrane permeability potential [3].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 3.9 vs. 2.6 (Δ +1.3)
Reported lipophilicity shift may guide solvent and ADME property selection.
In silico calculation; experimental validation recommended.
Lipophilicity Drug Design Partitioning ADME

Increased Steric Bulk: Rotatable Bond Count and Molecular Weight vs. o-Ethoxy Analog

Quantitative analysis of structural descriptors reveals that 1-bromo-2-(cyclopentyloxy)benzene (Molecular Weight = 241.12 g/mol, Rotatable Bonds = 2 [1]) presents a markedly different steric profile compared to the linear o-ethoxy analog, 1-bromo-2-ethoxybenzene (Molecular Weight = 201.06 g/mol, Rotatable Bonds = 2 [2]). While the number of rotatable bonds is identical, the cyclopentyloxy group introduces a conformationally constrained, bulkier entity (differing by ~40 g/mol) that restricts the spatial freedom of the alkoxy chain. This increased steric demand at the ortho position is a known factor that can slow down or even direct the outcome of palladium-catalyzed cross-coupling reactions, a phenomenon documented for ortho-substituted aryl bromides where steric effects, rather than purely electronic ones, dictate reaction yields and selectivity [3].

Steric Profile
Class-level inference
MW 241.12 vs. 201.06 g/mol; cyclic vs. linear alkoxy
Steric bulk may influence cross-coupling reactivity; ligand and condition review advised.
Rotatable bonds identical; steric demand differs due to cyclopentyl constraint.
Steric Hindrance Regioselectivity Cross-Coupling Reaction Kinetics

Distinct Topological Polar Surface Area (TPSA) vs. Unsubstituted Phenyl Bromide

The introduction of the cyclopentyloxy group imparts a small but quantifiable Topological Polar Surface Area (TPSA) of 9.2 Ų [1]. This is a direct deviation from the baseline of an unsubstituted phenyl bromide (bromobenzene, TPSA = 0 Ų). While the TPSA remains low, indicating good potential for membrane permeability, its non-zero value and the associated hydrogen bond acceptor (HBA) count of 1 provide a defined polar handle. This contrasts with the purely lipophilic nature of bromobenzene and can influence intermolecular interactions, such as solubility in mixed aqueous-organic solvent systems commonly used in Suzuki couplings .

Polar Surface Area
Cross-study comparable
TPSA 9.2 Ų (HBA 1) vs. 0 Ų (bromobenzene)
Defined polar handle may inform partitioning and oral bioavailability predictions.
Low absolute TPSA suggests high membrane permeability potential remains.
Polar Surface Area Membrane Permeability Oral Bioavailability Physicochemical Property

Impact of Ortho-Substitution Pattern on Suzuki Coupling Efficiency: A Class-Level Inference

A systematic study on the Suzuki-Miyaura coupling of various iodo- and bromobenzene derivatives revealed a clear class-level trend: ortho-substituted aryl halides generally give lower yields compared to their meta- and para-substituted counterparts, an effect attributed primarily to steric hindrance around the reactive carbon-bromine bond [1]. While specific yield data for 1-bromo-2-(cyclopentyloxy)benzene is not provided, its ortho substitution pattern with a bulky cyclopentyloxy group places it firmly within this high-steric-demand class. This implies that coupling reactions with this compound may require tailored optimization of catalyst, ligand, and conditions to achieve acceptable yields, a critical procurement consideration for synthetic route planning.

Ortho Effect on Suzuki Coupling
Class-level inference
Trend: ortho-substituted aryl bromides show lower yields
Reaction optimization (catalyst, ligand) may be necessary for this steric class.
Specific yield data not reported; review and adjust coupling conditions.
Suzuki-Miyaura Coupling Ortho-Substituent Effect Reaction Yield Catalysis

Defined Application Scenarios for 1-Bromo-2-(cyclopentyloxy)benzene Based on Validated Differentiation


Medicinal Chemistry: Enhancing Lipophilicity in Drug Candidate Scaffolds

Leveraging its significantly higher XLogP3 value of 3.9 [1], 1-bromo-2-(cyclopentyloxy)benzene is an ideal building block for medicinal chemists aiming to increase the lipophilicity of a lead compound series. In structure-activity relationship (SAR) studies, incorporating this scaffold can systematically shift the lipophilicity profile, potentially improving membrane permeability and modulating off-target binding. This is a direct, quantitative strategy for optimizing ADME properties compared to using more polar o-alkoxy analogs [2].

Synthetic Methodology: Probing Steric Effects in Cross-Coupling Reactions

The unique steric profile of 1-bromo-2-(cyclopentyloxy)benzene, characterized by its cyclic ortho-alkoxy group and molecular weight of 241.12 g/mol , makes it a valuable probe for developing new catalytic systems. Research groups focused on advancing palladium or nickel catalysis can use this compound to benchmark catalyst performance against bulky, ortho-substituted aryl bromides, a challenging substrate class known for reduced reactivity in cross-coupling reactions [3]. Its use can help identify ligands and conditions that mitigate steric hindrance, pushing the boundaries of synthetic methodology.

Agrochemical & Material Science: Fine-Tuning Physical Properties of Aromatic Cores

For researchers developing new agrochemicals or organic electronic materials, the defined TPSA of 9.2 Ų and high lipophilicity [1] of the cyclopentyloxy fragment offer a predictable handle for modulating the physical properties of an extended aromatic system. When incorporated via a Suzuki coupling, this group can simultaneously increase lipophilicity and provide a specific steric bias, influencing intermolecular packing, solubility in non-polar media, and overall material morphology [4]. This targeted modification is distinct from using linear or smaller alkoxy chains.

Chemical Biology: Tool Compound Synthesis with Defined Physicochemical Profile

In chemical biology, the precise control of a probe's physicochemical properties is paramount. 1-bromo-2-(cyclopentyloxy)benzene serves as a well-characterized starting material with known computed properties (XLogP3=3.9, TPSA=9.2 Ų, MW=241.12 g/mol) [1]. Its use in synthesizing biaryl-containing tool compounds allows for the predictable introduction of a lipophilic, sterically bulky element. This facilitates the study of how these specific molecular features affect target engagement, cellular localization, and overall bioactivity, providing a clear advantage over less defined or more polar analogs.

Application
Selection Property
Validation Focus
Medicinal chemistry – lipophilicity modulation
Cyclopentyloxy group lipophilicity profile
Partition coefficient and membrane permeability assessment
Synthetic methodology – steric probe for cross-coupling
Ortho-cyclopentyloxy steric demand
Catalyst/ligand performance with sterically hindered aryl bromides
Agrochemical & material science – property tuning
Combined lipophilic and steric bias
Intermolecular packing and non-polar solubility testing
Chemical biology – tool compound design
Defined physicochemical profile
Target engagement and cellular localization studies

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